An In-depth Technical Guide on the Mechanism of Action of VPC-18005 in Prostate Cancer
An In-depth Technical Guide on the Mechanism of Action of VPC-18005 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prostate cancer is a leading cause of cancer-related mortality in men, with a significant subset of cases driven by the aberrant expression of the ETS-related gene (ERG) transcription factor. VPC-18005 is a novel small molecule antagonist of ERG that has demonstrated significant preclinical efficacy in prostate cancer models. This technical guide provides a comprehensive overview of the mechanism of action of VPC-18005, detailing its molecular interactions, cellular effects, and in vivo activity. The information presented herein is intended to support further research and development of VPC-18005 as a potential therapeutic agent for ERG-positive prostate cancer.
Core Mechanism of Action: Direct Inhibition of ERG Transcriptional Activity
VPC-18005 functions as a direct antagonist of the ERG transcription factor, a key driver in approximately 50% of prostate cancers. The primary mechanism of action involves the binding of VPC-18005 to the DNA-binding ETS domain of the ERG protein.[1][2][3] This interaction sterically hinders the binding of ERG to its target DNA sequences, thereby inhibiting its transcriptional activity.[3][4]
The binding of VPC-18005 to the ERG-ETS domain has been confirmed through biophysical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This direct interaction disrupts the ERG-DNA complex, a critical step for the transcription of ERG target genes that promote oncogenesis.
A key downstream effector of ERG in prostate cancer is the transcription factor SOX9. VPC-18005 has been shown to significantly inhibit the expression of SOX9, a gene known to be regulated by ERG and involved in stimulating prostate cancer invasion.[1][4]
Quantitative Efficacy Data
The inhibitory activity of VPC-18005 has been quantified in various preclinical assays, demonstrating its potency and specificity for ERG-expressing prostate cancer cells.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (pETS-luc Reporter Activity) | PNT1B-ERG | 3 µM | [4][5] |
| VCaP | 6 µM | [4][5] | |
| Binding Affinity (Kd for ERG-DNA disruption) | In vitro | 250 µM | [2] |
| Inhibition of Cell Migration | PNT1B-ERG | Statistically significant reduction (p=0.031) | [6] |
| Inhibition of Spheroid Invasion | PNT1B-ERG | Statistically significant reduction (p=0.02) | [6] |
| Reduction of Metastasis in vivo | Zebrafish Xenograft (PNT1B-ERG) | 20-30% decrease with 1-10 µM treatment | [5] |
| Zebrafish Xenograft (VCaP) | Statistically significant reduction (p=0.002 at 10 µM) | [4] |
Signaling Pathway
VPC-18005 intervenes in a critical signaling pathway in ERG-driven prostate cancer. The following diagram illustrates the mechanism of action of VPC-18005 in disrupting this pathway.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the mechanism of action of VPC-18005.
Dual-Luciferase Reporter Assay for ERG Transcriptional Activity
This assay quantifies the ability of VPC-18005 to inhibit ERG-mediated gene transcription.
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Cell Lines: PNT1B-ERG (stably overexpressing ERG) and VCaP (endogenously expressing TMPRSS2-ERG fusion).
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Reporter Plasmids: A firefly luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla luciferase control plasmid (for normalization).
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Procedure:
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Cells are seeded in 96-well plates and co-transfected with the firefly and Renilla luciferase reporter plasmids.
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After 24 hours, cells are treated with a dose range of VPC-18005 or DMSO as a vehicle control.
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Following a 24-hour incubation period, cells are lysed.
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Luciferase activity is measured sequentially from a single sample using a luminometer. Firefly luciferase activity is measured first, followed by the quenching of this reaction and measurement of Renilla luciferase activity.[7][8]
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The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell number.
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Data Analysis: IC50 values are determined by plotting the normalized luciferase activity against the log concentration of VPC-18005.[9]
xCELLigence Real-Time Cell Migration and Invasion Assay
This label-free, impedance-based assay monitors the effect of VPC-18005 on cell migration and invasion in real-time.
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Apparatus: xCELLigence RTCA DP instrument with CIM-Plate 16.
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Procedure for Migration Assay:
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The upper chamber of the CIM-plate is coated with a chemoattractant.
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Prostate cancer cells (e.g., PNT1B-ERG) are seeded in the upper chamber in serum-free media.
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The lower chamber contains media with a chemoattractant.
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VPC-18005 or DMSO is added to the upper chamber.
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The plate is placed in the xCELLigence instrument, and impedance is measured every 15 minutes for 24-48 hours. The impedance reading (Cell Index) is proportional to the number of cells that have migrated through the porous membrane to the underside of the upper chamber.[1][10]
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-
Procedure for Invasion Assay:
-
The procedure is similar to the migration assay, with the addition of a layer of Matrigel on the upper surface of the membrane in the upper chamber. This simulates the extracellular matrix that cells must degrade and invade through.[1]
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-
Data Analysis: The rate of migration or invasion is determined by the slope of the Cell Index curve over time. Statistical significance is calculated by comparing the slopes of treated versus control cells.
3D Spheroid Invasion Assay
This assay provides a more physiologically relevant model to assess the anti-invasive properties of VPC-18005.
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Spheroid Formation:
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Single-cell suspensions of prostate cancer cells (e.g., PNT1B-ERG) are seeded in ultra-low attachment 96-well round-bottom plates.
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Spheroids are allowed to form over 3-4 days.[11]
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Invasion Assay:
-
Formed spheroids are embedded in a basement membrane matrix (e.g., Matrigel) in a new 96-well plate.
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The matrix is allowed to polymerize, after which media containing VPC-18005 or DMSO is added.
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Spheroid invasion into the surrounding matrix is monitored and imaged at regular intervals (e.g., every 24 hours for up to 6 days).
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Data Analysis: The area of invasion is quantified using imaging software. The rate of invasion is calculated and compared between treated and control groups.[11][12]
Zebrafish Xenograft Model for Metastasis
This in vivo model allows for the visualization and quantification of the anti-metastatic effects of VPC-18005.
-
Procedure:
-
Prostate cancer cells (PNT1B-ERG or VCaP) are fluorescently labeled.
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Approximately 200-300 labeled cells are microinjected into the yolk sac of 2-day-old zebrafish embryos.[5]
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Embryos are then exposed to VPC-18005 or DMSO in their water.
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The dissemination of cancer cells from the yolk sac to other parts of the embryo is monitored and imaged using fluorescence microscopy at specified time points (e.g., day 5 post-injection).[4]
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Data Analysis: The number of embryos with metastatic foci is counted, and the statistical significance of the reduction in metastasis in the treated group is determined using a chi-square test.[4]
Experimental and logical workflows
The discovery and characterization of VPC-18005 followed a logical progression from in silico screening to in vivo validation.
Selectivity and Off-Target Effects
Due to the conserved nature of the ETS domain among different ETS family members, there is a potential for VPC-18005 to interact with other ETS transcription factors. Preliminary NMR spectroscopic experiments have suggested that VPC-18005 may also interact with the ETS domains of PU.1 and ETV4. However, at its active concentrations, VPC-18005 has not demonstrated significant toxicity, and no specificity-related issues have been reported thus far. Further comprehensive selectivity profiling against a panel of ETS transcription factors would be beneficial to fully characterize its off-target profile.
Conclusion
VPC-18005 is a promising preclinical candidate for the treatment of ERG-positive prostate cancer. Its well-defined mechanism of action, involving the direct inhibition of the ERG-ETS domain and subsequent disruption of ERG-mediated transcription, provides a strong rationale for its further development. The quantitative data from in vitro and in vivo studies demonstrate its potency in reducing key oncogenic phenotypes, including cell migration, invasion, and metastasis. The detailed experimental protocols provided in this guide are intended to facilitate further research and evaluation of VPC-18005 and its derivatives as a targeted therapy for this significant subset of prostate cancer patients.
References
- 1. agilent.com [agilent.com]
- 2. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. Embryonic zebrafish xenograft assay of human cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enrichment of human prostate cancer cells with tumor initiating properties in mouse and zebrafish xenografts by differential adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 8. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.jp]
- 9. oncotarget.com [oncotarget.com]
- 10. agilent.com [agilent.com]
- 11. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
